molecular formula C7H2Cl3N B3052852 2,3,6-Trichlorobenzonitrile CAS No. 4681-11-2

2,3,6-Trichlorobenzonitrile

Cat. No.: B3052852
CAS No.: 4681-11-2
M. Wt: 206.5 g/mol
InChI Key: QTUXEYXZJLVGOA-UHFFFAOYSA-N
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Description

2,3,6-Trichlorobenzonitrile is an organic compound with the molecular formula C7H2Cl3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6-Trichlorobenzonitrile can be synthesized through several methods. One common method involves the bromination of 1,3,5-trichlorobenzene followed by a cyanation reaction. The process includes dissolving 1,3,5-trichlorobenzene in dry dichloromethane, adding ferric chloride, and then introducing liquid bromine. The resulting 2-bromo-1,3,5-trichlorobenzene is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trichlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6-Trichlorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-trichlorobenzonitrile involves its interaction with specific molecular targets. The chlorine atoms and the nitrile group play a crucial role in its reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorobenzonitrile
  • 2,3,5-Trichlorobenzonitrile
  • 2,4,5-Trichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile

Uniqueness

2,3,6-Trichlorobenzonitrile is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and the types of reactions it can undergo. This positional arrangement makes it distinct from other trichlorobenzonitrile isomers .

Properties

IUPAC Name

2,3,6-trichlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXEYXZJLVGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C#N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196947
Record name Benzonitrile, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4681-11-2
Record name Benzonitrile, 2,3,6-trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004681112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,3,6-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.9 parts of 2,3-dichloro-6-nitrobenzonitrile, 0.84 parts of lithium chloride, 2.22 parts of anhydrous aluminum chloride and 15 parts of N-methyl-2-pyrrolidone were reacted at 180° C. for one hour, and the reaction solution was treated similarly to EXAMPLE B12 to obtain 9.4 parts of 2,3,6-trichlorobenzonitrile with purity of almost 100%. Yield: 91.9%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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